molecular formula C11H14N6O5 B12940183 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-N-hydroxy-9H-purine-6-carboximidamide

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-N-hydroxy-9H-purine-6-carboximidamide

Cat. No.: B12940183
M. Wt: 310.27 g/mol
InChI Key: FNJLPDWCGNDCEL-TZQXKBMNSA-N
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Description

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-N-hydroxy-9H-purine-6-carboximidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a purine base, making it a subject of interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-N-hydroxy-9H-purine-6-carboximidamide typically involves multiple steps, starting from readily available precursors. The process often includes the protection of hydroxyl groups, formation of the tetrahydrofuran ring, and subsequent coupling with the purine base. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-N-hydroxy-9H-purine-6-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the tetrahydrofuran and purine structures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-N-hydroxy-9H-purine-6-carboximidamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions .

Medicine

The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries .

Mechanism of Action

The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-N-hydroxy-9H-purine-6-carboximidamide involves its interaction with specific molecular targets. The compound can bind to nucleic acids, inhibiting their replication and transcription. It also interacts with proteins, affecting their function and stability. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Properties

Molecular Formula

C11H14N6O5

Molecular Weight

310.27 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypurine-6-carboximidamide

InChI

InChI=1S/C11H14N6O5/c12-9(16-21)5-6-10(14-2-13-5)17(3-15-6)11-8(20)7(19)4(1-18)22-11/h2-4,7-8,11,18-21H,1H2,(H2,12,16)/t4-,7-,8-,11-/m1/s1

InChI Key

FNJLPDWCGNDCEL-TZQXKBMNSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/C(=N/O)/N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C(=NO)N

Origin of Product

United States

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